molecular formula C21H28O4 B10754110 Merogedunin

Merogedunin

Cat. No.: B10754110
M. Wt: 344.4 g/mol
InChI Key: XQOSNJUURCKQGN-AXSGJTORSA-N
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Description

Merogedunin is a degraded limonoid derived from gedunin, a triterpenoid isolated from plants of the Meliaceae family, such as Harrisonia perforata . Structurally, this compound is formed via alkaline cleavage of gedunin, resulting in the loss of its furan moiety and rearrangement into a quassinoid-like framework .

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(2R,17R)-12-hydroxy-2,6,6,14,17-pentamethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-3,13-diene-5,11-dione

InChI

InChI=1S/C21H28O4/c1-11-6-7-12-20(4)9-8-14(22)19(2,3)13(20)10-15-21(12,5)16(11)17(23)18(24)25-15/h8-9,12-13,15,17,23H,6-7,10H2,1-5H3/t12?,13?,15?,17?,20-,21+/m1/s1

InChI Key

XQOSNJUURCKQGN-AXSGJTORSA-N

Isomeric SMILES

CC1=C2C(C(=O)OC3[C@@]2(C(CC1)[C@]4(C=CC(=O)C(C4C3)(C)C)C)C)O

Canonical SMILES

CC1=C2C(C(=O)OC3C2(C(CC1)C4(C=CC(=O)C(C4C3)(C)C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of merogedunin involves a complex series of chemical reactions. One notable method is the chemoenzymatic synthesis, which proceeds in thirteen steps. This method utilizes modern catalytic transformations to set key quaternary centers in the carbocyclic core and site- and chemoselective enzymatic oxidation to establish the required oxidation pattern on the A ring . The process includes:

Industrial Production Methods

advancements in synthetic organic chemistry and biocatalysis may pave the way for scalable production methods in the future .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Gedunin

  • Structural Relationship: Gedunin is the parent compound of merogedunin, featuring a tetracyclic limonoid scaffold with a furan ring and a 7-acetoxy group. This compound lacks the furan and retains a modified lactone ring .
  • Biological Activity: Gedunin exhibits antimalarial activity (IC₅₀ = 1.2 µM against Plasmodium falciparum W2 strain) and induces G2/M phase cell cycle arrest in cardiomyocytes .

Other Limonoids (Limonin, Obacunone, Nomilin)

  • Structural Features : These compounds share a tetracyclic core but possess a 7-keto group instead of gedunin’s 7-acetoxy group.

Cardiac Glycosides (Ouabain, Convallotoxin)

  • Functional Comparison : Unlike this compound, ouabain and convallotoxin stimulate cardiomyocyte proliferation by promoting G2/M phase entry (e.g., 250 nM osajin increases H3P-positive cells by 5×) . Their mechanism involves Na⁺/K⁺-ATPase inhibition, whereas this compound’s inactivity in neonatal cardiomyocytes suggests a divergent pathway .

Detailed Research Findings

Cell Cycle Modulation

  • Adult Cardiomyocytes : Osajin and convallotoxin reactivate cell cycle entry in adult cells, but this compound’s effects remain unstudied .

Antimalarial Activity Hypotheses

  • Structural Determinants : The 7-acetoxy group in gedunin is critical for antimalarial activity; its removal (7-deacetylgedunin) reduces potency by 50% .
  • Furan Role : Tetrahydrogedunin (furan reduced) shows diminished activity, suggesting the furan’s contribution to target binding. This compound’s lack of a furan may further reduce efficacy, though this requires validation .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Cardiomyocyte Proliferation Antimalarial IC₅₀ (µM)
This compound Quassinoid-like Lactone, No furan No Not tested
Gedunin Limonoid 7-Acetoxy, Furan Yes 1.2 (W2 strain)
Limonin Limonoid 7-Keto Not studied Inactive
Ouabain Cardiac glycoside Lactone, Sugar moiety Yes Not applicable

Table 2: Impact of Structural Modifications on Antimalarial Activity

Gedunin Derivative Modification Activity Change vs. Gedunin
7-Deacetylgedunin 7-Acetoxy → 7-Hydroxy ↓ 50%
7-Ketogedunin 7-Acetoxy → 7-Keto Inactive
Tetrahydrogedunin Furan reduced ↓ 70%

Discussion

  • Structural-Activity Relationships: The 7-acetoxy group and furan ring are critical for gedunin’s antimalarial activity. This compound’s structural divergence likely diminishes its efficacy, though its unique lactone arrangement may confer novel bioactivity .

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